molecular formula C22H24FN3O4 B4652161 1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE

1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B4652161
M. Wt: 413.4 g/mol
InChI Key: DYWSPIFIAADJFA-UHFFFAOYSA-N
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Description

1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a fluorophenyl group, and an oxazole moiety

Preparation Methods

The synthesis of 1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the fluorophenyl group: This can be done using nucleophilic aromatic substitution reactions.

    Formation of the piperazine ring: This step may involve the reaction of appropriate amines with dihaloalkanes.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: Researchers may study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a piperazine ring, a fluorophenyl group, and an oxazole moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c1-28-17-7-8-20(29-2)18(13-17)19-14-21(30-24-19)22(27)26-11-9-25(10-12-26)16-5-3-15(23)4-6-16/h3-8,13,21H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSPIFIAADJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 6
1-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE

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